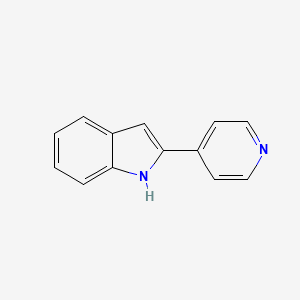

2-(pyridin-4-yl)-1H-indole

Descripción general

Descripción

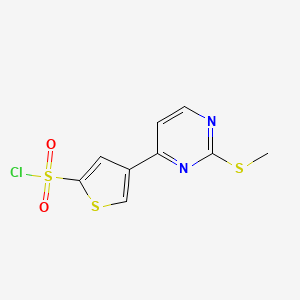

2-(pyridin-4-yl)-1H-indole is a compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. Indoles are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The pyridinyl group attached to the indole core adds to the compound's complexity and potential for interaction with biological targets, making it a valuable scaffold for drug development .

Synthesis Analysis

The synthesis of indole derivatives, including those with pyridinyl substituents, has been a subject of extensive research. A method for synthesizing pyrido[1,2-a]indoles from 2-substituted pyridines and aryne precursors has been reported, which could potentially be adapted for the synthesis of this compound . Another study describes a Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles, which involves multiple bond cleavages and formations, indicating the complexity and versatility of indole synthesis methods . Additionally, a Rh(I)-catalyzed cyclization has been used to synthesize annulated pyrido[3,4-b]indoles, demonstrating the utility of transition metal catalysis in constructing indole frameworks .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a nitrogen atom within the heterocyclic core, which can participate in hydrogen bonding and other non-covalent interactions. The substitution pattern on the indole and pyridine rings can significantly influence the compound's electronic properties and reactivity. For instance, the synthesis of macrocyclic compounds containing indole and 1,4-dihydropyridine subunits showcases the structural diversity achievable with indole derivatives .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including cycloadditions, which are useful for constructing complex polycyclic structures. A [3+2]-cycloaddition of 2-vinylindoles with in situ generated 2-methide-2H-indoles has been developed to synthesize pyrrolo[1,2-a]indoles with high stereocontrol . The reactivity of indole derivatives towards electrophiles, nucleophiles, and radicals can be exploited in synthetic chemistry to create a wide array of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, a series of 2-pyridin-2-yl-1H-indole derivatives exhibited long-wavelength fluorescent emission, which is sensitive to solvent polarity and pH. Some of these derivatives also showed good binding affinities to estrogen receptors, indicating potential biological activity . The photophysical properties of these compounds make them interesting for applications in materials science and as biological probes.

Aplicaciones Científicas De Investigación

Chemistry and Synthesis

The chemistry of heterocyclic compounds, including those related to 2-(pyridin-4-yl)-1H-indole, is a vibrant area of research due to their fascinating properties and versatile applications. The preparation and properties of compounds containing pyridine and indole units have been extensively reviewed, highlighting their potential in forming complex compounds with varied biological and electrochemical activities (Boča, Jameson, & Linert, 2011). Additionally, the synthesis and chemistry of heterocyclic N-oxide derivatives, which are closely related to indole structures, demonstrate their importance as synthetic intermediates and in drug applications due to their versatile functionalities (Li et al., 2019).

Biological Activities

Indole derivatives, including α-carboline alkaloids which contain a pyridine ring fused with an indole backbone, exhibit a wide range of bioactivities. These compounds have been shown to possess antitumor, antimicrobial, anti-Alzheimer’s, anti-atherosclerosis, and antioxidant activities, highlighting their potential in medicinal chemistry (Li et al., 2022). Moreover, the pharmacological properties of various substituted 2-pyridone, a core structure related to this compound, have been evaluated, revealing their significant roles in biological applications (Amer et al., 2021).

Pharmaceutical Applications

The therapeutic potential of indole derivatives is vast, with various compounds showing promising antiviral, anti-inflammatory, anticancer, and antimicrobial activities. Indole-containing compounds mimic the structure of peptides and bind reversibly to enzymes, offering novel drug development opportunities with different modes of action (Zhang, Chen, & Yang, 2014). Recent patents on dipeptidyl peptidase IV inhibitors, including those with indole scaffolds, illustrate the ongoing research in discovering new therapeutic agents for the treatment of type 2 diabetes mellitus and other diseases (Mendieta, Tarragó, & Giralt, 2011).

Mecanismo De Acción

Target of Action

2-(pyridin-4-yl)-1H-indole primarily targets specific proteins or enzymes within cells. These targets often include kinases, which play crucial roles in signal transduction pathways, or other regulatory proteins involved in cell growth and survival . By binding to these targets, the compound can modulate their activity, leading to various downstream effects.

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites, altering the conformation and activity of the target proteins . This interaction can inhibit or activate the target proteins, depending on the nature of the binding and the specific target involved. For example, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby affecting downstream signaling pathways.

Biochemical Pathways

This compound affects several biochemical pathways, particularly those involved in cell proliferation, apoptosis, and differentiation . By modulating the activity of key regulatory proteins, the compound can influence pathways such as the MAPK/ERK pathway, PI3K/AKT pathway, and others. These pathways are critical for maintaining cellular homeostasis and responding to external stimuli.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally . It is then distributed throughout the body, with a preference for tissues where its targets are highly expressed. Metabolism occurs primarily in the liver, where the compound is broken down by cytochrome P450 enzymes. The metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its solubility, stability, and the efficiency of its absorption and metabolism.

Result of Action

At the molecular level, the action of this compound leads to changes in the activity of its target proteins, resulting in altered cellular functions . For instance, inhibition of a kinase may lead to reduced cell proliferation and increased apoptosis. At the cellular level, these molecular changes can result in decreased tumor growth, enhanced cell death, or other therapeutic effects, depending on the context of the disease being treated.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors . These include pH, temperature, and the presence of other compounds that may interact with it. For example, the compound may be more stable and effective in a slightly acidic environment, which is often found in tumor tissues. Additionally, the presence of other drugs or dietary components can affect the absorption and metabolism of the compound, thereby influencing its overall efficacy.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNRDXHIIRNEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378023 | |

| Record name | 2-(pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21182-07-0 | |

| Record name | 2-(pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)